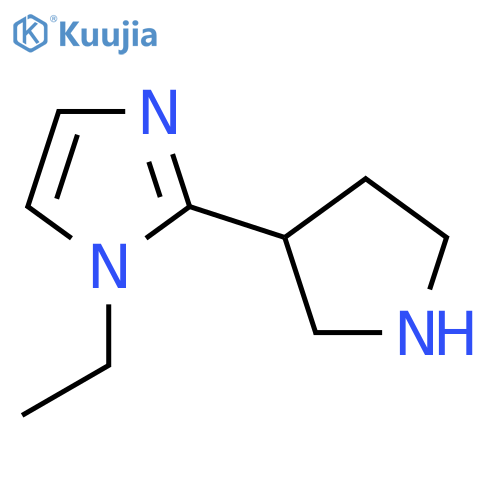Cas no 1779879-39-8 (1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole)

1779879-39-8 structure
商品名:1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole
- EN300-1857972
- 1779879-39-8
-
- インチ: 1S/C9H15N3/c1-2-12-6-5-11-9(12)8-3-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3
- InChIKey: NBQYRWBRYQUHED-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2=NC=CN2CC)C1
計算された属性
- せいみつぶんしりょう: 165.126597491g/mol
- どういたいしつりょう: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857972-0.5g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1857972-5.0g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1857972-1g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1857972-10g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1857972-10.0g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 10g |
$5528.0 | 2023-05-26 | ||
| Enamine | EN300-1857972-2.5g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1857972-0.25g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1857972-0.05g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1857972-0.1g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1857972-5g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 5g |
$2858.0 | 2023-09-18 |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
1779879-39-8 (1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole) 関連製品
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
